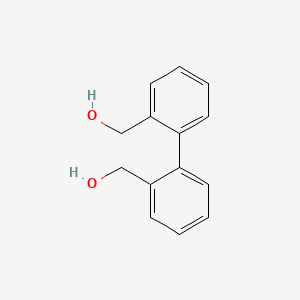

2,2'-Biphenyldimethanol

概要

説明

2,2’-Biphenyldimethanol, also known as [2-[2-(hydroxymethyl)phenyl]phenyl]methanol, is a member of biphenyls . It has a linear formula of (-C6H4CH2OH)2 . The molecular weight is 214.26 g/mol .

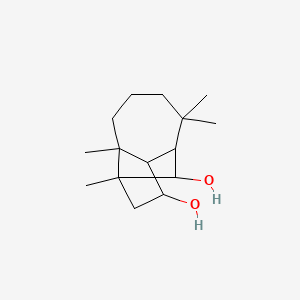

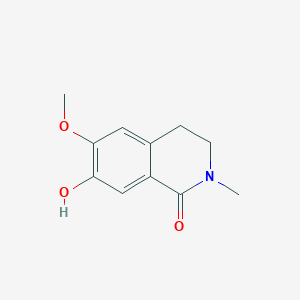

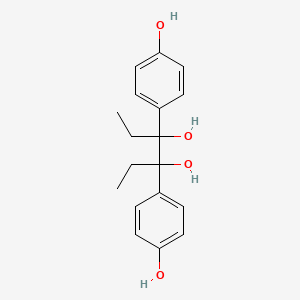

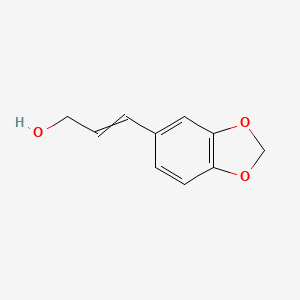

Molecular Structure Analysis

The molecular structure of 2,2’-Biphenyldimethanol consists of two phenyl groups connected by a carbon atom, each with a hydroxymethyl group attached . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 2,2’-Biphenyldimethanol have been created .Physical And Chemical Properties Analysis

2,2’-Biphenyldimethanol is a solid substance . It has a melting point of 110-111 °C . The predicted boiling point is 442.0±40.0 °C .科学的研究の応用

Nanotechnology

In nanotechnology, 2,2’-Biphenyldimethanol is explored for its potential in creating nanoscale structures. Its ability to form stable, rigid frameworks is advantageous in the design of nanofibers and nanoparticles, which have applications in drug delivery, sensing, and filtration.

Each of these applications leverages the unique chemical structure of 2,2’-Biphenyldimethanol to fulfill specific roles in scientific research and industrial processes. The compound’s versatility and utility across various fields make it a subject of ongoing study and innovation .

特性

IUPAC Name |

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMJANTUJQGSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287826 | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Biphenyldimethanol | |

CAS RN |

3594-90-9 | |

| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biphenyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

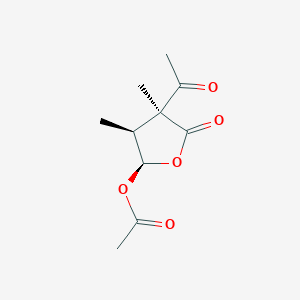

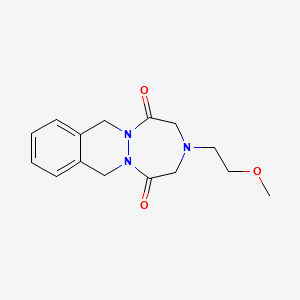

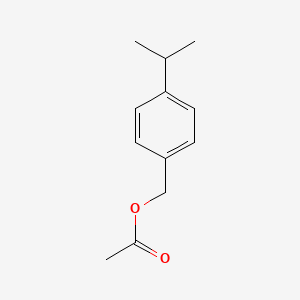

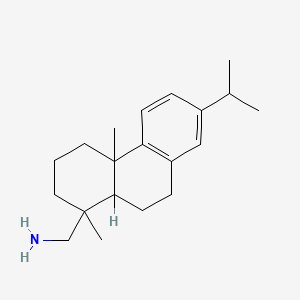

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has 2,2'-biphenyldimethanol been investigated in the context of enzyme-catalyzed reactions?

A2: Yes, 2,2'-biphenyldimethanol has been explored in multiply enantioselective enzyme-catalyzed transacylation reactions []. For instance, reacting racemic 1-indanol with racemic 2,2′-bis(butyroxymethyl)biphenyl, using an enzyme catalyst, yields (S)-1-indanol, (R)-1-indanylbutyrate, (S)-2,2′-biphenyldimethanol, and (R)-2,2′-bis(butyroxymethyl)biphenyl []. This example highlights the potential of enzyme catalysis for achieving high enantioselectivity when synthesizing specific enantiomers of 2,2'-biphenyldimethanol and related compounds.

Q2: Can 2,2'-biphenyldimethanol participate in reactions involving electron transfer?

A3: Research indicates that the radical anion of 2,2'-biphenyldimethanol, denoted as 2,2'-biphenyldimethanol-, exhibits rapid protonation kinetics in ethanol []. This species, when generated in alcohols, decays rapidly (microsecond timescale) by abstracting protons from the solvent. Notably, 2,2'-biphenyldimethanol- exhibits a rate constant of 3 x 109 s-1 for protonation by ethanol []. This high rate constant, compared to unsubstituted aryl radical anions, suggests a potential change in the proton transfer mechanism, possibly involving intramolecular hydrogen bonding or other interactions facilitated by the hydroxyl groups in 2,2'-biphenyldimethanol [].

Q3: Are there other applications of 2,2'-biphenyldimethanol beyond polymer science and catalysis?

A3: While the provided research focuses on polymer chemistry and enzyme-catalyzed reactions, the unique structural features of 2,2'-biphenyldimethanol, specifically its rigidity and the presence of two hydroxyl groups, make it a valuable building block in various chemical syntheses. Its potential applications extend to areas like materials science, supramolecular chemistry, and the development of ligands for metal complexes. Further research exploring these avenues might reveal novel applications and properties of 2,2'-biphenyldimethanol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[f]quinoxaline](/img/structure/B1213846.png)